![molecular formula C7H13ClN2 B13520823 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a cyclobutane ring, an aminomethyl group, and an acetonitrile group, all of which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: A rigid analogue of gamma-aminobutyric acid (GABA) with similar structural features.
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different functional groups.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride is unique due to its combination of a cyclobutane ring, an aminomethyl group, and an acetonitrile group. This unique structure imparts distinct chemical properties and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C7H13ClN2 |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-4-7(6-9)2-1-3-7;/h1-4,6,9H2;1H |
InChI Key |
UTTCQNQFEXCMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC#N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



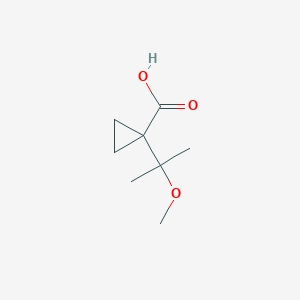
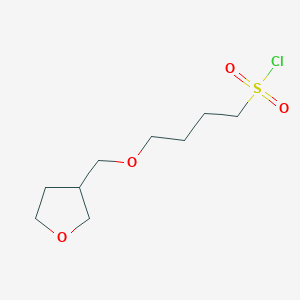

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)
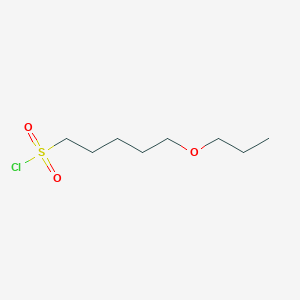
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
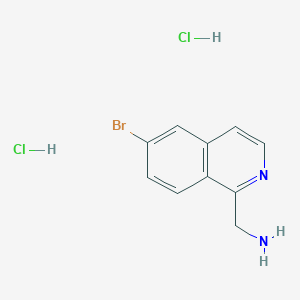
![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)

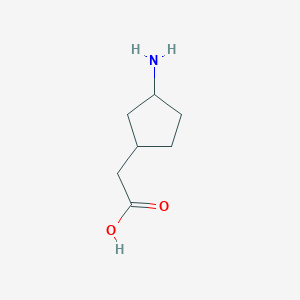
![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)

![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)
